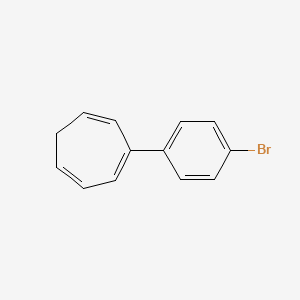
3-(4-Bromophenyl)cyclohepta-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)cyclohepta-1,3,5-triene is an organic compound that features a cycloheptatriene ring substituted with a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene typically involves the bromination of cycloheptatriene derivatives. One common method is the reaction of cycloheptatriene with bromobenzene under specific conditions to introduce the bromophenyl group. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)cyclohepta-1,3,5-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted cycloheptatriene.
Substitution: Formation of various substituted cycloheptatriene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in organometallic chemistry.
Medicine: Research into its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)cyclohepta-1,3,5-triene involves its interaction with molecular targets through its bromophenyl and cycloheptatriene moieties. The compound can participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptatriene: The parent compound without the bromophenyl substitution.
Azulene: A compound with fused cyclopentadiene and cycloheptatriene rings.
Heptalene: Composed of two fused cycloheptatriene rings.
Uniqueness
3-(4-Bromophenyl)cyclohepta-1,3,5-triene is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar structures. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
54378-63-1 |
|---|---|
Fórmula molecular |
C13H11Br |
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C13H11Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h1,3-10H,2H2 |
Clave InChI |
HTTPZXFGMDCVLA-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


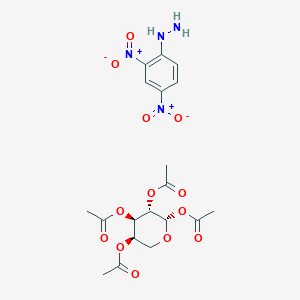
![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
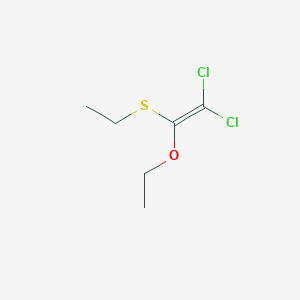
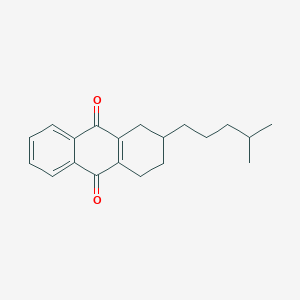
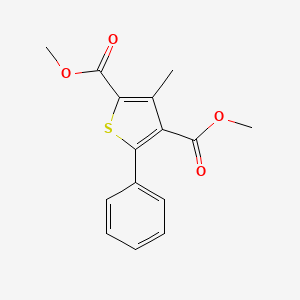
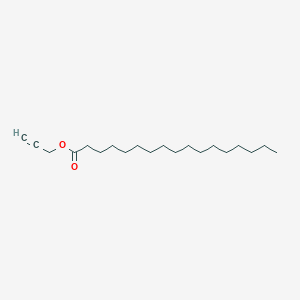
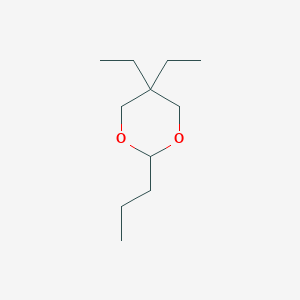
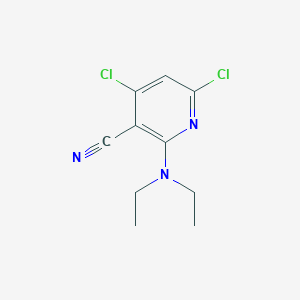
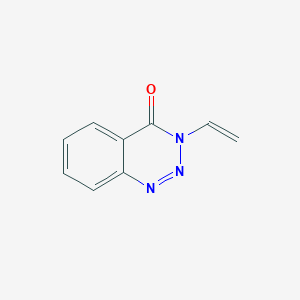
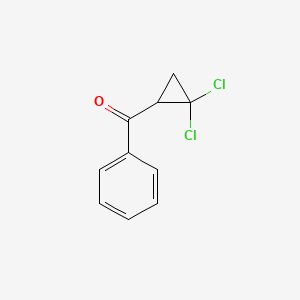
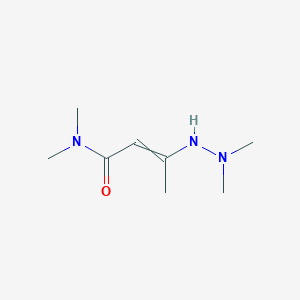
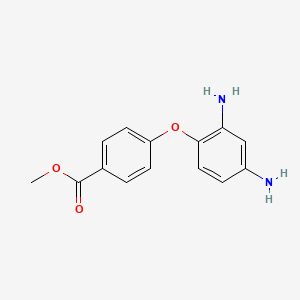
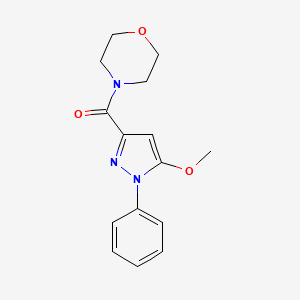
![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)
